6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: Reflux.
Product: this compound.
The reaction mechanism involves the conversion of the carboxylic acid group to an acyl chloride group through the action of thionyl chloride .
Chemical Reactions Analysis
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include nucleophiles (amines, alcohols, thiols), water, and reducing agents (LiAlH4). The major products formed from these reactions are amides, esters, thioesters, carboxylic acids, and alcohols .
Scientific Research Applications
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it is used in medicinal chemistry research to develop potential drug candidates.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity as an acyl chloride. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride can be compared with similar compounds such as 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid. The key difference lies in the functional group present at the 4-position of the quinoline ring. While the former has an acyl chloride group, the latter has a carboxylic acid group. This difference in functional groups leads to variations in reactivity and applications .
Similar Compounds
- 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid.
- 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxamide.
- 6-Methyl-2-(3-propoxyphenyl)quinoline-4-ester .
Properties
IUPAC Name |
6-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-9-24-15-6-4-5-14(11-15)19-12-17(20(21)23)16-10-13(2)7-8-18(16)22-19/h4-8,10-12H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIECWIRJBJYSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198798 | |
Record name | 6-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-91-7 | |
Record name | 6-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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